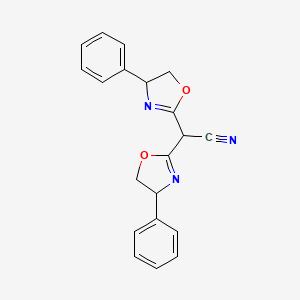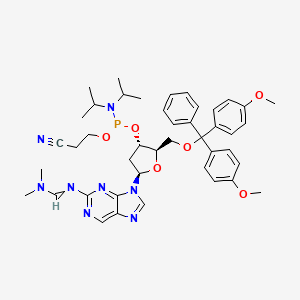
2-Aminopurine(N2-Dmf) 2'-Deoxy-riboside CE Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopurine(N2-Dmf) 2’-Deoxy-riboside CE Phosphoramidite: is a modified nucleoside used in the synthesis of oligonucleotides. It is a derivative of 2-aminopurine, a fluorescent analog of adenine, and is often used in molecular biology and biochemistry for studying nucleic acid interactions and dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopurine(N2-Dmf) 2’-Deoxy-riboside CE Phosphoramidite involves several steps, starting from the base compound 2-aminopurine. The key steps include:
Protection of the amino group: The amino group of 2-aminopurine is protected using a dimethylformamide (Dmf) group.
Glycosylation: The protected 2-aminopurine is then glycosylated with a deoxyribose sugar to form the nucleoside.
Phosphitylation: The 3’-hydroxyl group of the nucleoside is then phosphitylated using a cyanoethyl phosphoramidite reagent to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using optimized reaction conditions and purification techniques to ensure high yield and purity. The process involves automated synthesizers and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The phosphoramidite group can be hydrolyzed to form the corresponding phosphate.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Hydrolysis conditions: Acidic or basic conditions for hydrolysis reactions.
Major Products:
Oxidation products: Oxidized derivatives of the compound.
Substitution products: Substituted nucleosides with various functional groups.
Hydrolysis products: Corresponding phosphates and deprotected nucleosides.
Scientific Research Applications
Chemistry
- Used as a fluorescent probe in studying nucleic acid structures and interactions.
- Employed in the synthesis of modified oligonucleotides for various biochemical assays .
Biology
- Utilized in the study of DNA replication and repair mechanisms.
- Helps in understanding the dynamics of nucleic acid-protein interactions .
Medicine
- Potential applications in the development of diagnostic tools and therapeutic agents.
- Used in research related to genetic disorders and cancer .
Industry
- Applied in the production of synthetic DNA and RNA for various industrial applications.
- Used in the development of biosensors and other analytical tools .
Mechanism of Action
The compound exerts its effects primarily through its incorporation into nucleic acids. As a fluorescent analog of adenine, it can be incorporated into DNA or RNA strands, allowing researchers to study the structure and dynamics of nucleic acids. The fluorescence of 2-aminopurine allows for real-time monitoring of nucleic acid interactions and conformational changes .
Molecular Targets and Pathways:
DNA and RNA: The primary targets are nucleic acids, where the compound can be incorporated into the strands.
Fluorescence pathways: The fluorescence properties enable the study of molecular interactions and structural changes in nucleic acids.
Comparison with Similar Compounds
2-Aminopurine: The parent compound, used as a fluorescent probe.
2’-Deoxyadenosine: A naturally occurring nucleoside with similar structural properties.
2-Aminopurine riboside: Another derivative used in similar applications.
Uniqueness:
- The presence of the N2-Dmf group provides additional protection and stability.
- The CE phosphoramidite group allows for easy incorporation into oligonucleotides during synthesis.
- The compound’s fluorescence properties make it a valuable tool for studying nucleic acid dynamics .
Properties
Molecular Formula |
C43H53N8O6P |
|---|---|
Molecular Weight |
808.9 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O6P/c1-30(2)51(31(3)4)58(55-24-12-23-44)57-38-25-40(50-29-46-37-26-45-42(48-41(37)50)47-28-49(5)6)56-39(38)27-54-43(32-13-10-9-11-14-32,33-15-19-35(52-7)20-16-33)34-17-21-36(53-8)22-18-34/h9-11,13-22,26,28-31,38-40H,12,24-25,27H2,1-8H3/t38-,39+,40+,58?/m0/s1 |
InChI Key |
HSPIPLWEGKTHNG-YWGGCHKGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


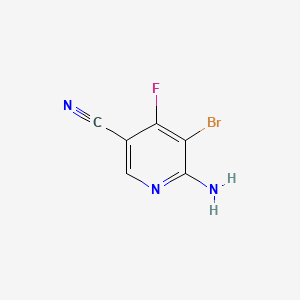
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
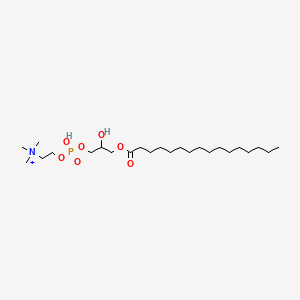
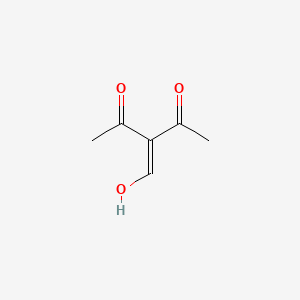
![2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B12513311.png)
![Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12513315.png)
![{7-[2-(2-Amino-1,3-thiazol-4-yl)pent-2-enamido]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyloxy}methyl 2,2-dimethylpropanoate hydrate hydrochloride](/img/structure/B12513319.png)
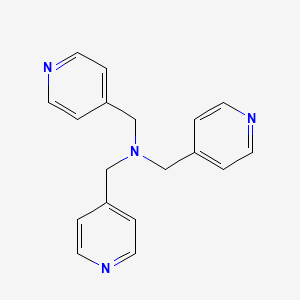
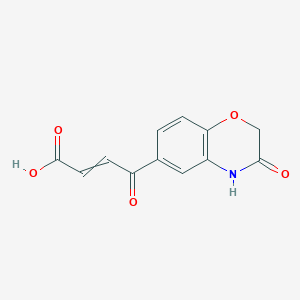
![3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione](/img/structure/B12513342.png)
